
3-Bromo-2-chloro-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-6-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 . It has a molecular weight of 252.45 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrClNO3/c7-3-1-2-4 (9 (11)12)6 (10)5 (3)8/h1-2,10H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, chlorine, and nitro groups on the phenol ring.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results.Aplicaciones Científicas De Investigación
Reactivity and Transformation
Nitrophenols, including compounds similar to 3-Bromo-2-chloro-6-nitrophenol, are involved in nitrosation reactions. Such reactions are crucial for understanding environmental processes and the formation of nitrosated products. The study by González-Mancebo et al. (1999) discusses the nitrosation of various phenolic compounds, providing insights into their reactivity and potential environmental impacts. The reactions were monitored spectrophotometrically, revealing the influence of substituents on nitrosation rates and the formation of nitrosated environmental species (González-Mancebo et al., 1999).
Catalysis and Molecular Interactions
The catalytic properties of metal complexes with phenolic ligands, as seen in the study by Tavman et al. (2010), suggest that compounds like this compound could be part of complex catalyst systems. These systems are explored for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents or studying the interaction between metal complexes and microorganisms (Tavman et al., 2010).
Environmental Impact and Degradation
Understanding the environmental fate of halogenated nitrophenols is crucial for assessing their impact. Studies like the one by Xiao et al. (2012) on halogenated disinfection byproducts in swimming pool water, including halo(nitro)phenols, highlight the potential environmental and health risks associated with such compounds. These findings underscore the importance of investigating the degradation pathways and toxicological effects of compounds like this compound (Xiao et al., 2012).
Kinetic Studies and Degradation Mechanisms
The kinetics and mechanisms of phenolic compound degradation, such as those discussed by Kidak and Ince (2006), are relevant for understanding how this compound might behave under various conditions, especially in water treatment processes. This research can provide insights into optimizing conditions for the degradation of toxic phenolic compounds in wastewater (Kidak & Ince, 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrophenols are known to undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a group on the aromatic ring .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Result of Action
Nitrophenols are known to cause oxidative stress and dna damage in cells .
Action Environment
The action of 3-Bromo-2-chloro-6-nitrophenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity and stability .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Bromo-2-chloro-6-nitrophenol are not well-studied. Based on its structural similarity to other nitrophenols, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
Nitrophenols are generally metabolized through various enzymatic reactions .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Based on its chemical structure, it is likely that it can diffuse across cell membranes and distribute throughout the cell .
Propiedades
IUPAC Name |
3-bromo-2-chloro-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMLEQQPTQUNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2876313.png)
![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone](/img/structure/B2876316.png)


![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)
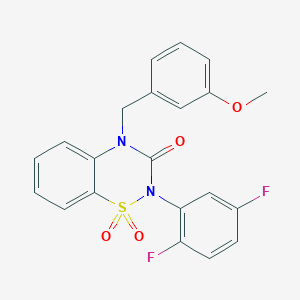

![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)
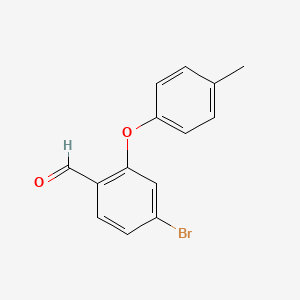
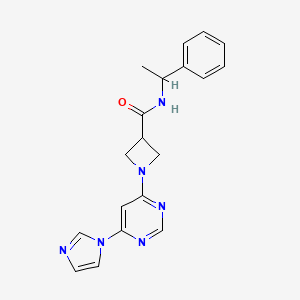
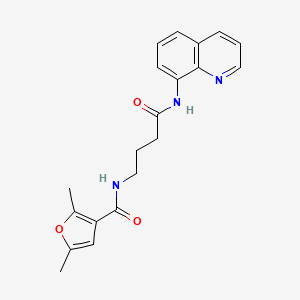
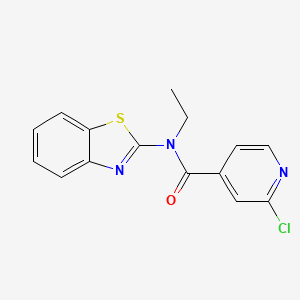

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)